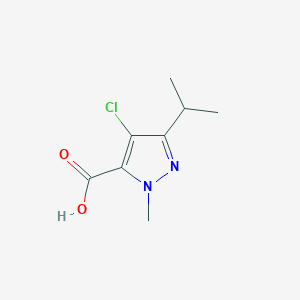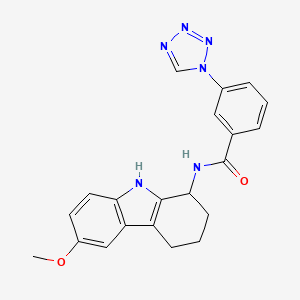
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CMPCA) is an organic compound with a molecular formula of C7H10ClN3O2. It is a white crystalline solid and has a melting point of 97-99 °C. CMPCA has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. CMPCA is an important intermediate for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications, including drug synthesis, analytical chemistry, and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and antiviral agents. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been used as a reagent in the synthesis of other compounds, such as 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Wirkmechanismus
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of various pharmaceuticals. It is believed to act as a proton shuttle, allowing the transfer of protons between different molecules. This facilitates the formation of the desired product by allowing the reactants to react in a more efficient manner. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to act as a catalyst in certain reactions, allowing the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In addition, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to possess antioxidant and anti-apoptotic properties, which may be beneficial for the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for laboratory experiments. It is relatively inexpensive and readily available. In addition, it is stable and can be stored for long periods of time without significant degradation. The reaction conditions are also relatively mild and can be easily controlled. However, 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a relatively toxic compound and should be handled with care. In addition, it is a relatively slow-acting compound, which can limit its usefulness in certain applications.
Zukünftige Richtungen
The potential applications of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid are far-reaching and could lead to new treatments for a variety of diseases. Future research could focus on the development of new synthesis methods for 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, as well as the development of new pharmaceuticals based on 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. In addition, further research could explore the potential biochemical and physiological effects of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid and its potential as a therapeutic agent. Finally, further research could focus on the development of new analytical methods for the detection and quantification of 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.
Synthesemethoden
4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of propan-2-yl chloride with 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, and yields 4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in high yields. The reaction can also be carried out in aqueous media, with the addition of a surfactant, such as sodium lauryl sulfate, to improve the solubility of the reactants.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISINABLGIPMCML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Cl)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![4,6-dimethyl-2-oxo-N-[2-(pyrimidin-2-ylamino)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603232.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603233.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)

![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide](/img/structure/B603247.png)
![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)